molecular formula C11H17NO2 B6434301 2,4-Dimethoxyamphetamine CAS No. 23690-13-3

2,4-Dimethoxyamphetamine

Cat. No.: B6434301
CAS No.: 23690-13-3
M. Wt: 195.26 g/mol
InChI Key: DQWOZMUBHQPFFF-UHFFFAOYSA-N

Description

2,4-Dimethoxyamphetamine is a lesser-known psychedelic compound belonging to the amphetamine class. It is one of the six isomers of dimethoxyamphetamine, which are structurally similar to methoxyamphetamine and trimethoxyamphetamine. The compound is characterized by its chemical formula C11H17NO2 and a molecular weight of 195.2582 g/mol .

Preparation Methods

The synthesis of 2,4-Dimethoxyamphetamine typically involves the following steps:

Chemical Reactions Analysis

2,4-Dimethoxyamphetamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

Major products formed from these reactions include ketones, alcohols, and substituted amphetamines.

Scientific Research Applications

Pharmacological Applications

Mechanism of Action

2,4-DMA primarily acts as a serotonin receptor agonist , specifically targeting the 5-HT2A and 5-HT2C receptors. This interaction modulates neurotransmitter release and neuronal activity, leading to psychoactive effects that have been studied for potential therapeutic applications in treating psychiatric disorders .

Therapeutic Potential

  • Psychoactive Effects : Research indicates that 2,4-DMA may have applications in treating conditions such as depression and anxiety due to its serotonin receptor activity.
  • Antimicrobial Properties : Some studies suggest that DMA derivatives exhibit antimicrobial activities, indicating potential use in combating bacterial infections.
  • Anticancer Potential : Preliminary research shows that 2,4-DMA derivatives may inhibit tumor growth through specific biochemical pathways, warranting further investigation into their anticancer properties.

Toxicological Profile

The toxicological assessment of 2,4-DMA reveals both acute and chronic effects on various organ systems.

Table 1: Toxicological Findings of 2,4-DMA

Study TypeObserved EffectsNOAEL (mg/kg bw/day)
Acute ToxicitySystemic toxicity observedNot established
Sub-chronicKidney effects; changes in clinical chemistry15
ChronicHistopathological changes in kidneys5

Acute toxicity studies indicate dose-dependent effects, particularly on kidney function at high doses. Chronic exposure studies have identified significant histopathological changes in the kidneys at doses above 15 mg/kg body weight per day.

Case Studies

Several case studies have documented the biological activity and safety profile of 2,4-DMA:

  • Neuropharmacological Effects : A study analyzed the modulation of serotonin receptors by 2,4-DMA. Results showed significant alterations in neurotransmitter levels associated with behavioral changes in animal models.
  • Toxicity Assessment in Laboratory Animals : Research focusing on the chronic toxicity of 2,4-DMA highlighted kidney degeneration and increased organ weights at elevated doses.
  • Environmental Impact Study : Investigations into the environmental persistence of 2,4-DMA derivatives revealed their potential ecological risks due to bioaccumulation and toxicity to aquatic organisms.

Summary of Applications

The diverse applications of 2,4-Dimethoxyamphetamine span several fields:

  • Pharmacology : Potential therapeutic uses in psychiatry and oncology.
  • Toxicology : Understanding the safety profile and environmental impact.
  • Research : Continued exploration into its psychoactive properties and receptor interactions.

Comparison with Similar Compounds

2,4-Dimethoxyamphetamine is similar to other dimethoxyamphetamine isomers, such as:

    2,5-Dimethoxyamphetamine: Known for its psychedelic effects and longer duration of action.

    3,4-Dimethoxyamphetamine: Exhibits mescaline-like visual effects.

    2,3-Dimethoxyamphetamine: Less studied but structurally similar.

What sets this compound apart is its unique substitution pattern on the benzene ring, which influences its pharmacological profile and potency.

Conclusion

This compound is a fascinating compound with a rich history in psychedelic research. Its unique chemical structure and diverse range of reactions make it an interesting subject for scientific study. its psychoactive properties and legal status limit its practical applications.

Biological Activity

2,4-Dimethoxyamphetamine (2,4-DMA) is a lesser-known compound within the class of dimethoxyamphetamines, which are structurally related to psychedelic substances. This article explores the biological activity of 2,4-DMA, including its receptor interactions, pharmacological effects, and relevant case studies.

Chemical Structure and Classification

2,4-DMA is classified as a substituted amphetamine, sharing structural similarities with other members of the dimethoxyamphetamine family. It is important to note that 2,4-DMA is a positional isomer of other dimethoxyamphetamines like 2,5-DMA and 3,4-DMA. Each isomer exhibits distinct pharmacological properties and effects.

Receptor Interaction Profiles

Research indicates that 2,4-DMA interacts primarily with serotonin receptors. The following table summarizes its binding affinities to various serotonin receptors:

Receptor Binding Affinity (Ki)
5-HT2A8–1700 nM
5-HT1A≥2700 nM
5-HT2C61–4400 nM
TAAR121–3300 nM

The binding affinities suggest that 2,4-DMA has a moderate to high affinity for the 5-HT2A receptor, which is commonly associated with psychedelic effects. Increased lipophilicity through structural modifications typically enhances binding affinity at these receptors .

Pharmacological Effects

The pharmacological profile of 2,4-DMA includes both stimulant and psychedelic properties. Users report effects similar to those of amphetamines, including increased energy and euphoria. However, the specific effects can vary significantly based on dosage and individual sensitivity.

  • Dosage : Commonly reported dosages range from 60 mg or greater .
  • Duration : Effects are described as "probably short," indicating a relatively brief duration of action compared to other psychedelics .

Case Studies and Clinical Observations

A notable case study involved a patient who ingested a combination of MDMA and 3,4-DMA at a rave. The patient experienced seizures and severe hyponatremia (low sodium levels), highlighting the potential dangers of polypharmacy among users of psychoactive substances. Liquid chromatography-time-of-flight mass spectrometry (LC-TOF/MS) confirmed the presence of both MDMA and 3,4-DMA in the patient's system .

Another study examined the behavioral effects of 2,4-DMA in rats, revealing its potential as a precursor for atypical psychotropic derivatives. This research underscores the need for further investigation into the safety and pharmacodynamics of this compound .

Properties

IUPAC Name

1-(2,4-dimethoxyphenyl)propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-8(12)6-9-4-5-10(13-2)7-11(9)14-3/h4-5,7-8H,6,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQWOZMUBHQPFFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=C(C=C(C=C1)OC)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90874252
Record name 2,4-DIMETHOXYAMPHETAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90874252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23690-13-3, 52850-81-4
Record name 2,4-Dimethoxyamphetamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023690133
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneethanamine, 2,4-dimethoxy-alpha-methyl-, (+-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052850814
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-DIMETHOXYAMPHETAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90874252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-DMA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GT33R7Q58G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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